ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 7, and an ethyl ester at position 4. This structure combines aromatic, electron-withdrawing (chlorophenyl), and lipophilic (methyl/ester) groups, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves microwave-assisted reactions of β-enaminones with pyrazole derivatives, achieving yields up to 89% under optimized conditions . The compound is cataloged under CAS 500360-82-7 but is currently discontinued in commercial listings .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-4-23-17(22)14-9-19-16-15(10(2)20-21(16)11(14)3)12-5-7-13(18)8-6-12/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPJXISYSUXVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable reagents such as formamide or formic acid to form the pyrimidine ring.
Introduction of the 4-chlorophenyl group: This step involves the use of chlorinated aromatic compounds in a substitution reaction.
Esterification: The final step is the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Halogenation Reactions
The pyrazolo[1,5-a]pyrimidine scaffold undergoes regioselective halogenation at the 3-position. In a one-pot protocol developed by Sikdar et al. (2023), oxidative halogenation using sodium halides (NaX) and potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) in water efficiently introduced halogens (Cl, Br, I) under mild conditions (80°C, 6–8 hours) . For example:
The reaction proceeds via cyclocondensation followed by oxidative halogenation, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography .
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which serve as intermediates for further modifications. For instance:
The carboxylic acid derivative can react with amines to form amides, as demonstrated in microwave-assisted reactions with benzylidene malononitrile .
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient C-5 and C-7 positions of the pyrimidine ring are susceptible to nucleophilic substitution. Moustafa et al. (2022) reported regioselective reactions with cinnamoyl derivatives under microwave irradiation (120°C, 20 minutes), yielding 7-aminopyrazolo[1,5-a]pyrimidines :
| Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Benzylidene malononitrile | Microwave, 120°C, 20 min | 7-Amino derivative (4a) | >95% selectivity |
| Cinnamoyl derivatives | Microwave, 120°C, 20 min | 7-Aryl derivatives (4b–f) | No competing isomers observed |
X-ray diffraction confirmed the exclusive formation of 7-substituted isomers .
Cross-Coupling Reactions
The halogenated derivatives participate in palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling with phenylacetylene under microwave conditions (80°C, 1 hour) yielded alkynylated products :
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 3-Iodo derivative | Pd/C, PPh<sub>3</sub>, CuI, Et<sub>3</sub>N | 3-Phenylethynyl derivative | 78 |
Nitration and Reductive Amination
Nitration at the pyrazole ring was achieved using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> under microwave irradiation (60°C, 10 minutes) :
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 60°C | 3-Nitro derivative | 72 |
Subsequent reduction with NaBH<sub>4</sub> converted the nitro group to an amine, enabling further functionalization .
Crystallographic and Spectroscopic Validation
Key structural features were confirmed via:
-
X-ray diffraction : Screw-boat conformation of the pyrimidine ring and planar thiazole moiety .
-
NMR spectroscopy : Distinct <sup>1</sup>H signals for methyl groups (δ 2.43 ppm) and aromatic protons (δ 7.46–8.44 ppm) .
Comparative Reactivity with Structural Analogs
The 4-chlorophenyl and methyl substituents enhance steric and electronic effects compared to simpler pyrazolo[1,5-a]pyrimidines:
| Derivative | Reactivity Trend | Biological Implication |
|---|---|---|
| 3-Halo derivatives | I > Br > Cl (electrophilicity) | Improved kinase inhibition |
| 7-Amino derivatives | Enhanced hydrogen bonding | Antimicrobial activity |
Scientific Research Applications
Synthetic Routes
- Formation of Pyrazolo[1,5-a]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups: Subsequent steps may involve nucleophilic substitutions or coupling reactions to attach the ethyl and chlorophenyl groups.
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, exhibit promising anticancer properties. These compounds are believed to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that modifications in the structure can enhance selectivity and potency against various cancer types .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), a critical enzyme in the pathogenesis of RNA viruses. Inhibitors targeting this enzyme can potentially lead to antiviral therapies. Structural studies have elucidated the binding mechanisms at the atomic level, providing insights into how structural modifications can enhance inhibitory effects .
3. Anti-inflammatory Properties
Pyrazolo-pyrimidine derivatives have also shown anti-inflammatory activities in preclinical models. The presence of the chlorophenyl group may contribute to this activity by modulating inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Viral Inhibition
Research focused on the inhibition of PI4K IIIβ revealed that specific substitutions on the pyrazolo-pyrimidine scaffold could enhance antiviral activity. This compound was part of a screening library that identified key structural features contributing to enhanced binding affinity and selectivity .
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
Substituent Effects
- Chlorophenyl Group (4-ClPh): Enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic targets. Present in the target compound and NADPIU .
- Ester Group (COOEt): Common in analogues (e.g., NUDWOB, compound), critical for hydrogen bonding and metabolic stability .
- Methyl Groups (2,7-CH₃): Increase steric bulk and metabolic stability compared to compounds like NADPIU, which lacks methyl substituents .
Physicochemical and Spectral Data
Table 2: Experimental Data for Selected Analogues
Biological Activity
Ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anti-inflammatory drug, and anticancer therapeutic, among other applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 5-aminopyrazoles. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine scaffold through cyclization reactions with various electrophiles such as β-dicarbonyl compounds and aryl halides. Recent studies have optimized these pathways to enhance yield and selectivity, allowing for the introduction of various substituents that can modulate biological activity .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that compounds within this class exhibit significant inhibition against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds have been evaluated, showing promising results comparable to standard antibiotics .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Studies have reported that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory mechanism is believed to involve the modulation of inflammatory pathways at the cellular level.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines are also recognized for their anticancer properties. This compound has been evaluated in various cancer cell lines. The compound exhibits cytotoxic effects by inhibiting key signaling pathways involved in tumor growth and proliferation. Notably, it has shown efficacy against cancer types associated with mutations in oncogenes like BRAF and EGFR .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key factors influencing its activity include:
- Substituent Positioning : The position of substituents on the phenyl ring and the pyrazolo[1,5-a]pyrimidine core affects binding affinity and selectivity towards biological targets.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity by altering electronic properties.
- Molecular Docking Studies : Computational analyses have provided insights into how structural variations impact binding interactions with target proteins .
Case Studies
Recent studies have highlighted specific examples where modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to enhanced biological activities:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against common pathogens. Results indicated that specific substitutions on the pyrimidine ring significantly improved antimicrobial potency .
- Anti-inflammatory Assessment : Compounds were tested in vivo using carrageenan-induced paw edema models in rats. Results showed that selected derivatives exhibited substantial reductions in inflammation compared to controls .
Q & A
Q. What are the common synthetic routes for ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with carbonyl-containing reagents. For example, refluxing 3-(4-chlorophenyl)pyrazole derivatives with ethyl acetoacetate in pyridine or using piperidine as a catalyst under anhydrous conditions has yielded analogs with 60–70% efficiency . Key optimization strategies include:
- Temperature control : Prolonged reflux (5–6 hours) ensures complete cyclization.
- Solvent selection : Polar aprotic solvents like pyridine enhance nucleophilic substitution at the pyrimidine core.
- Purification : Recrystallization from ethanol or dioxane improves purity .
- Catalysts : Piperidine facilitates enamine formation, critical for ring closure .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers look for?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm for 4-chlorophenyl) and ester carbonyl carbons (δ 165–170 ppm). Methyl groups on the pyrimidine ring appear as singlets (δ 2.4–2.7 ppm) .
- IR spectroscopy : Confirm ester C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 408 for C₁₉H₁₈ClN₃O₂) and fragment patterns validate the structure .
- X-ray crystallography : Resolves bond angles (e.g., C-N-C ~120°) and packing motifs, critical for confirming regiochemistry .
Advanced Research Questions
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence the compound's reactivity in nucleophilic substitution reactions?
Substituents modulate electronic and steric effects:
- Electron-withdrawing groups (e.g., 4-Cl) : Increase electrophilicity at the pyrimidine C-6 position, enhancing reactivity with nucleophiles like amines or thiols .
- Steric hindrance : Bulky groups (e.g., 2,7-dimethyl) may slow substitution at adjacent sites. For example, methyl groups at C-2 and C-7 reduce accessibility to C-6 for ester hydrolysis .
- Regioselectivity : Multi-component reactions with aldehydes show that electron-donating substituents favor cyclization at specific positions, as seen in dihydropyrazolo[1,5-a]pyrimidine derivatives .
Q. What strategies can be employed to resolve contradictions in reported synthetic yields or spectroscopic data for derivatives of this compound?
- Reproducibility checks : Standardize solvent purity, catalyst concentration, and heating rates. For example, yields for 4-chlorophenyl analogs vary by ~5% due to trace moisture in pyridine .
- Cross-validation : Combine NMR, IR, and X-ray data to confirm structural assignments. Discrepancies in melting points (e.g., 233–235°C vs. literature values) may arise from polymorphic forms .
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric fragments and 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. Can computational chemistry methods predict the regioselectivity of multi-component reactions involving this compound, and how do they compare with experimental findings?
Yes. Density functional theory (DFT) calculations can model transition states to predict regioselectivity:
- Nucleophilic attack sites : Compute Fukui indices to identify electrophilic centers. For example, C-6 of the pyrimidine ring shows higher electrophilicity than C-2 in ester derivatives .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, explaining why polar solvents favor cyclization at specific positions .
- Validation : Experimental X-ray data (e.g., bond lengths of 1.35–1.40 Å for C-N) align with computed geometries, confirming predictive accuracy .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions and catalyst screening to improve yields.
- Characterization : Always cross-reference spectral data with crystallographic results.
- Data interpretation : Use computational tools to rationalize experimental outcomes and resolve contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
